molecular formula C8H17N B15318751 3-Propylcyclopentan-1-amine

3-Propylcyclopentan-1-amine

Cat. No.: B15318751
M. Wt: 127.23 g/mol
InChI Key: BFYOROQYERCOPW-UHFFFAOYSA-N
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Description

3-Propylcyclopentan-1-amine is a cyclic aliphatic amine featuring a cyclopentane ring substituted with a propyl group at the 3-position and an amine (-NH₂) group at the 1-position. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. The compound’s structure combines the rigidity of the cyclopentane ring with the hydrophobicity of the propyl chain, influencing its physicochemical properties, such as boiling point, solubility, and reactivity.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3-propylcyclopentan-1-amine

InChI

InChI=1S/C8H17N/c1-2-3-7-4-5-8(9)6-7/h7-8H,2-6,9H2,1H3

InChI Key

BFYOROQYERCOPW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylcyclopentan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by reductive amination. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to facilitate the reductive amination step, ensuring high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Propylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted amines.

Scientific Research Applications

3-Propylcyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Propylcyclopentan-1-amine, we compare it to two structurally related amines: allylamine (C₃H₇N) and 3-cyclohexylpropan-1-amine (C₉H₁₉N). Key differences arise from ring size, saturation, and substituent effects.

Table 1: Comparative Analysis of Structural and Physical Properties

Property This compound Allylamine 3-Cyclohexylpropan-1-amine
Molecular Formula C₈H₁₇N C₃H₇N C₉H₁₉N
Molecular Weight 127.23 g/mol 57.10 g/mol 141.26 g/mol
Ring Structure Cyclopentane Acyclic (allyl group) Cyclohexane
Boiling Point ~180–190°C (estimated) 55–57°C ~200–210°C (estimated)
Solubility in Water Low (hydrophobic propyl) Miscible Very low (larger hydrophobic)
Reactivity Moderate nucleophilicity High (allylic conjugation) Lower (steric hindrance)

Key Findings:

Allylamine’s acyclic structure allows conjugation of the amine with the double bond, increasing reactivity in polymerization or addition reactions .

Hydrophobicity :

  • The propyl group in this compound reduces water solubility compared to allylamine, which is fully miscible due to its smaller size and polar amine group .

Applications :

  • Allylamine is used in resins and pharmaceuticals (e.g., antifungal agents) due to its reactivity .
  • Cyclohexyl analogs (e.g., 3-cyclohexylpropan-1-amine) are explored in drug design for their lipid solubility and membrane permeability .

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